Product packaging for 6-amino-2-phenylpyrimidin-4(3H)-one(Cat. No.:CAS No. 41740-17-4)

6-amino-2-phenylpyrimidin-4(3H)-one

Cat. No.: B1384143
CAS No.: 41740-17-4
M. Wt: 187.2 g/mol
InChI Key: PLBAPESPVBOCDW-UHFFFAOYSA-N
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Description

6-amino-2-phenylpyrimidin-4(3H)-one (CAS 41740-17-4) is a high-value pyrimidinone scaffold with significant relevance in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of positive allosteric modulators (PAMs) targeting the M1 muscarinic acetylcholine receptor, a prominent therapeutic target for cognitive deficits associated with Alzheimer's disease and schizophrenia . Research indicates that the 6-phenylpyrimidin-4-one core structure is a privileged scaffold for developing compounds with improved allosteric binding affinity and cooperativity with acetylcholine, offering a promising strategy for achieving receptor subtype selectivity and reducing peripheral side effects compared to orthosteric ligands . The compound is also a versatile building block in synthetic chemistry. Recent metal-free cascade syntheses have been developed to efficiently create unsymmetrical 2-aminopyrimidines from enaminones, highlighting the utility of this core structure in constructing diverse chemical libraries for biological screening . Furthermore, pyrimidine derivatives in general exhibit a wide spectrum of biological activities, including antineoplastic, antibacterial, and antiviral properties, making this compound a foundational element for exploring new therapeutic agents . Available with a purity of 95% (Cat. No.: QZ-1810) , it is supplied for research applications only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic procedures. CAS Number : 41740-17-4 Molecular Formula : C10H9N3O Molecular Weight : 187.20 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B1384143 6-amino-2-phenylpyrimidin-4(3H)-one CAS No. 41740-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBAPESPVBOCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355723
Record name ST51039238
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41740-17-4
Record name 6-Amino-2-phenyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41740-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST51039238
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URL https://comptox.epa.gov/dashboard/DTXSID40355723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Amino 2 Phenylpyrimidin 4 3h One and Its Derivatives

Established Synthetic Pathways for Pyrimidinone Cores

Traditional methods for constructing the pyrimidinone ring have laid the groundwork for heterocyclic chemistry. These established pathways, primarily multi-component and cyclocondensation reactions, are reliable for generating the core structure, which can then be further functionalized.

Multi-component Reaction Approaches (e.g., Biginelli Reaction Analogs)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. The Biginelli reaction, first reported in 1891, is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org This acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org

The classical Biginelli synthesis often suffers from harsh conditions and low yields, which has prompted the development of numerous modifications. ionike.com To achieve a structure analogous to 6-amino-2-phenylpyrimidin-4(3H)-one, variations of the Biginelli reaction can be employed. For instance, using guanidine (B92328) instead of urea would result in a 2-aminopyrimidine (B69317) derivative. Similarly, replacing the β-ketoester with a more suitable active methylene compound like ethyl cyanoacetate can lead to the formation of 6-amino-5-cyanopyrimidinone derivatives. nih.gov An efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines has been reported through a three-component Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol. nih.gov

The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. organic-chemistry.org It likely begins with the acid-catalyzed condensation of the aldehyde and urea to form an iminium intermediate. This intermediate then acts as an electrophile for the addition of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the final dihydropyrimidinone product. organic-chemistry.org

Cyclocondensation Reactions

Cyclocondensation reactions, typically involving two components, are a cornerstone for the synthesis of heterocyclic rings, including pyrimidinones. These reactions build the heterocyclic core by forming two new bonds in a single cyclization step, usually with the elimination of a small molecule like water or alcohol.

For the synthesis of this compound, a common strategy is the reaction of benzamidine (to introduce the 2-phenyl group) with a suitable three-carbon building block. For example, the cyclocondensation of β-keto esters with amidines, often promoted by ultrasound irradiation, can yield highly substituted 4-pyrimidinols. organic-chemistry.org A metal-free approach involves the [3+3] annulation of amidines with α,β-unsaturated ketones, which forms a dihydropyrimidine intermediate that can be subsequently oxidized to the aromatic pyrimidine (B1678525). rsc.org Another method involves the reaction of S-alkylisothioureas with β-ketoesters, mediated sequentially by a base and then an acid, to provide 4-pyrimidone-2-thioethers, which are versatile precursors for further functionalization. nih.gov

Nucleoside Synthesis Approaches

Nucleosides are glycosylamines where a nucleobase is linked to a sugar moiety, typically ribose or deoxyribose. The synthesis of pyrimidinone nucleosides is crucial for developing novel therapeutic agents and tools for chemical biology. There are three general strategies for nucleoside synthesis: direct condensation of a sugar derivative with a base, modification of a pre-existing nucleoside, or construction of the heterocyclic base onto a β-aldofuranosyl amine. acs.org

The most common method for coupling a pre-formed pyrimidine base with a sugar is the silyl-Hilbert-Johnson, or Vorbrüggen, reaction. This method involves the condensation of a silylated pyrimidine base with a protected and activated sugar derivative, such as an acylated ribofuranose, in the presence of a Lewis acid. acs.org For pyrimidinone nucleosides, synthesis can start from readily available nucleosides like 2'-deoxycytidine. For example, 1-(β-D-2'-deoxyribosyl)-2-pyrimidinone can be synthesized from 2'-deoxycytidine via the oxidation of an intermediate 4-hydrazinopyrimidine. oup.com Once synthesized, these modified nucleosides can be converted into their corresponding phosphoramidite derivatives and incorporated into oligonucleotides using standard solid-phase synthesis techniques. oup.comnih.gov

Advanced Synthetic Strategies for this compound Derivatization

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methodologies. These advanced strategies are increasingly applied to the synthesis of pyrimidinone derivatives, focusing on green chemistry principles and novel catalytic systems.

Green Chemistry Protocols for Pyrimidinone Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. For pyrimidinone synthesis, this often involves the use of safer solvents, alternative energy sources, and catalyst-free or solvent-free conditions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity by enabling rapid and uniform heating. nih.govnih.gov Microwave heating mechanisms, such as dipolar polarization and ionic conduction, allow for efficient energy transfer directly to the reacting molecules. nih.gov This technique has been successfully applied to Biginelli-type reactions and other cyclocondensation methods for synthesizing pyrimidines, often using environmentally friendly solvents like water or ethanol, or even under solvent-free conditions. nih.govnih.govblucher.com.brnih.gov For example, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved under catalyst-free and solvent-free conditions using microwave irradiation, resulting in high yields (78–94%) in just 3–6 minutes. nih.gov

The use of novel catalysts is central to many green synthetic protocols, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Natural extracts and ionic liquids are two classes of catalysts that align with the principles of green chemistry.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are often referred to as "green solvents" due to their low vapor pressure, thermal stability, and potential for recyclability. ionike.com They can function as both the solvent and the catalyst in chemical reactions. ionike.com In the context of the Biginelli reaction, various ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄), have been shown to be effective catalysts, often under solvent-free conditions, leading to shorter reaction times and higher yields. ionike.comias.ac.in The catalytic activity of ionic liquids can be tuned by modifying both the cation and the anion, and dicationic acidic ionic liquids have been used successfully in Biginelli-type reactions in aqueous media, with the catalyst being recyclable for multiple runs. sphinxsai.com The presence of an ionic liquid can also influence the reaction mechanism, potentially making the process faster and more selective. rsc.org

Natural products and their derivatives represent a source of biodegradable and low-cost catalysts. Citric acid, a common organic acid found in citrus fruits, has been utilized as an effective catalyst for the one-pot multicomponent synthesis of pyrimidopyrimidines in an aqueous medium, highlighting a sustainable approach to heterocycle synthesis. benthamscience.com Similarly, agro-waste catalysts, such as water extract of lemon fruit shell ash, have been applied to the synthesis of pyranopyrimidine derivatives. researchgate.net

Table 1: Catalyst-Mediated Green Synthesis of Pyrimidinone Derivatives

CatalystReactantsSolventConditionsYield (%)Reference
1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄)Aldehyde, β-dicarbonyl compound, UreaSolvent-free100°C, 30 minHigh ionike.com
Dicationic acidic ionic liquidsAldehyde, Acetoacetanilide, UreaWaterRefluxGood sphinxsai.com
1-Alkyl-1,2,4-triazolium triflate (IL)Benzaldehyde, Ethyl acetoacetate, UreaNot specified5 mol% catalyst74-79 ias.ac.in
Citric AcidAldehyde, 6-amino-1,3-dimethyluracil, Active methylene compoundWaterNot specifiedNot specified benthamscience.com
l-proline/Trifluoroacetic acid (TFA)Aromatic aldehyde, Urea/Thiourea, 3,4-dihydro-(2H)-pyranAcetonitrile85°C, RefluxNot specified nih.gov
Microwave and Ultrasound-Assisted Synthesis

Modern synthetic techniques like microwave irradiation and ultrasound assistance have been employed to enhance the synthesis of pyrimidine derivatives, offering advantages such as reduced reaction times, increased yields, and environmentally friendly conditions.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. nanobioletters.comnih.gov This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, often leading to significant rate enhancements compared to conventional heating methods. nih.gov For instance, the synthesis of various aminopyrimidine scaffolds has been successfully achieved using microwave irradiation, resulting in yields ranging from 33-56%. nanobioletters.com In one-pot, three-component condensation reactions, microwave irradiation has been shown to complete reactions in as little as 3-6 minutes with excellent yields (78-94%), a significant improvement over conventional heating which can take several hours for moderate yields. nih.gov

A novel approach for synthesizing 2-amino-4,6-diaryl pyrimidines involves an initial ultrasound-assisted solvation of enones, followed by microwave-induced heterocyclization. This combined approach has proven to be fast and safe, affording good yields in a short period. researchgate.net Furthermore, the synthesis of novel 6-methoxy-5,6-dihydro-5-azapurines has been accomplished through a simple and fast microwave-assisted method using readily available reagents. acs.org

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This method is known for its ability to enhance reaction rates and yields under milder conditions compared to traditional methods. researchgate.net The application of ultrasound has been particularly beneficial in the synthesis of heterocyclic compounds in aqueous media, aligning with the principles of green chemistry. nanobioletters.com

For example, the synthesis of 2-amino-4H-pyran derivatives has been successfully carried out using ultrasound irradiation in a one-pot, multi-component reaction. This method offers several advantages, including the use of simple and readily available starting materials, shorter reaction times, and good yields. researchgate.netnanobioletters.com A comparative study demonstrated that ultrasound irradiation provided superior yields and shorter reaction times for the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives compared to conventional heating methods. nanobioletters.com This technique has also been applied to the synthesis of 1,2,4-triazole coupled acetamide derivatives, highlighting its economic benefits through good yields and reduced reaction times. mdpi.com

The following table summarizes the advantages of microwave and ultrasound-assisted synthesis for pyrimidine derivatives:

FeatureMicrowave-Assisted SynthesisUltrasound-Assisted Synthesis
Reaction Time Significantly reduced (minutes vs. hours) nih.govReduced nanobioletters.com
Yields Generally high to excellent nih.govGood to high nanobioletters.commdpi.com
Conditions Can be performed solvent-free or with minimal solventOften performed in aqueous media, promoting green chemistry nanobioletters.com
Energy Efficiency Direct and uniform heatingEnhanced reaction rates under milder conditions researchgate.net

Solid-Phase Organic Synthesis of Thiazolo-Pyrimidinone Derivatives

Solid-phase organic synthesis (SPOS) has become a valuable technique for the construction of diverse chemical libraries, particularly for drug discovery purposes. This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with the final product being cleaved from the support at the end of the synthesis. SPOS offers several advantages, including simplified purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation.

A facile solid-phase synthesis method has been developed for a library of thiazolo-pyrimidinone derivatives. mdpi.comnih.govdoaj.orgresearchgate.net This approach involves the synthesis of the thiazolo[4,5-d]pyrimidin-7(6H)-one core structure through efficient Thorpe-Ziegler and cyclization reactions on a solid support. mdpi.comnih.govdoaj.orgresearchgate.net The synthesis of a 57-compound library with three points of diversity was achieved in four steps with high yields (65-97% per step). mdpi.comnih.govdoaj.orgresearchgate.net

The key steps in the solid-phase synthesis of thiazolo-pyrimidinone derivatives include:

Attachment of an appropriate building block to a solid support, such as Merrifield resin. mdpi.com

On-resin chemical transformations, including Thorpe-Ziegler reaction and cyclization to form the thiazolo-pyrimidinone scaffold. mdpi.comnih.govdoaj.orgresearchgate.net

Introduction of diversity at various positions of the scaffold.

Cleavage of the final product from the resin.

A library of 36 thiazolo[4,5-d]pyrimidine derivatives was constructed with average yields of 63–93% over six steps using an optimized solid-phase synthesis. rsc.org This method successfully introduced a free amide at the 5-position of the thiazole, which was previously challenging, by utilizing a 2,4-dimethoxy-substituted scaffold. rsc.org

The following table provides an overview of the key reactions and conditions used in the solid-phase synthesis of thiazolo-pyrimidinone derivatives:

StepReactionReagents and ConditionsYield
1Attachment to ResinIntermediate 7-Int II, Merrifield resin, acetone mdpi.com-
2Thorpe-Ziegler ReactionOptimized conditions mdpi.comnih.govdoaj.orgresearchgate.net-
3CyclizationTriethyl orthoformate, acidic conditions mdpi.com-
4Nucleophilic SubstitutionButylamine, triethylamine mdpi.comresearchgate.net81% mdpi.comresearchgate.net
Overall (4 steps)Library SynthesisSolid-phase synthesis18-93% mdpi.com

Click Chemistry Approaches for Pyrimidinone Conjugates

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, stereospecific, and generate only easily removable byproducts. organic-chemistry.orgmdpi.com One of the most prominent examples of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. organic-chemistry.org This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for bioconjugation and the synthesis of complex molecular architectures. organic-chemistry.orgmdpi.com

Click chemistry has found broad applications in the synthesis of antibody-drug conjugates (ADCs), where it allows for precise control over the site of drug attachment. nih.govnih.govspringernature.com While direct examples of applying click chemistry to this compound are not prevalent in the provided search results, the principles of this methodology are highly applicable for creating pyrimidinone conjugates.

The general strategy for creating pyrimidinone conjugates using click chemistry would involve:

Functionalization: Introduction of an azide or a terminal alkyne group onto the this compound scaffold.

Partner Molecule Synthesis: Preparation of a molecule of interest (e.g., a peptide, a sugar, or another drug molecule) bearing the complementary functional group (alkyne or azide).

Cycloaddition: Performing the CuAAC reaction to link the pyrimidinone derivative with the partner molecule via a stable triazole ring.

Protocols for common click chemistry conjugations, such as carbonyl-aminooxy coupling and strain-promoted azide-alkyne cycloaddition (SPAAC), are well-established. nih.gov The CuAAC reaction is known for its significant rate acceleration compared to the uncatalyzed version and its tolerance of a wide range of functional groups and reaction conditions. organic-chemistry.org

The following table outlines the key components and characteristics of the CuAAC click reaction for creating conjugates:

ComponentDescription
Reactants A molecule with a terminal alkyne and a molecule with an azide group.
Catalyst Typically a Copper(I) source, which can be generated in situ from Cu(II) salts and a reducing agent like sodium ascorbate. mdpi.com
Solvent Often performed in benign or easily removable solvents, including aqueous mixtures. organic-chemistry.org
Product A 1,4-disubstituted 1,2,3-triazole linkage. organic-chemistry.org
Advantages High yield, high specificity, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgmdpi.com

Functionalization and Diversification Strategies for this compound Scaffold

Introduction of Diverse Functional Groups

The introduction of various functional groups onto the pyrimidinone core is a common strategy to explore structure-activity relationships (SAR) and modulate the physicochemical and biological properties of the resulting compounds.

Aryl and Heteroaryl Groups: The synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives involves the introduction of different aryl and heteroaryl groups at various positions. For example, a furan-2-yl ring can be introduced at the 5-position. nih.gov

Amino and Substituted Amino Groups: The amino group at C6 can be further modified. In the synthesis of 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones, a substituted amino group, (4-(4-methyl-1-piperazinyl)phenyl)amino, is introduced at the 2-position of the fused ring system. nih.gov

Halogens: The introduction of halogen atoms can significantly impact the biological activity of a molecule. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a halogen can be introduced as a leaving group at the 5-position. nih.gov

Design and Synthesis of Fused Pyrimidinone Systems (e.g., pyrazolo[1,5-a]pyrimidines, thiazolo-pyrimidinones, pyrimido-benzimidazoles)

Fusing the pyrimidinone ring with other heterocyclic systems is a powerful strategy to create novel scaffolds with unique three-dimensional structures and potentially enhanced biological activities.

Pyrazolo[1,5-a]pyrimidines:

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of 5-aminopyrazole derivatives with various reagents. nih.govnih.gov A convenient synthesis of the 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine scaffold has been developed to allow for diverse substitutions. nih.gov Microwave-assisted synthesis has also been employed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net These compounds have been investigated as potent inhibitors of various kinases. nih.govrsc.org

Thiazolo-pyrimidinones:

The fusion of a thiazole ring with a pyrimidinone core gives rise to thiazolo-pyrimidinone derivatives. These compounds have been synthesized through various methods, including the reaction of 2-aminothiazole with α,β-unsaturated ketones. researchgate.net The synthesis of 2,3-dihydro-3-amino-6-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one and related 2-aryl-7-phenyl-3H,9H-pyrimido[2,1-b]thieno[2',3':4,5] mdpi.comdoaj.orgresearchgate.netthiadiazin-9-ones has also been reported. nih.gov Additionally, new 6-acetyl-2-arylhydrazone derivatives of thiazolo[3,2-a]pyrimidine have been synthesized. mdpi.com

Pyrimido-benzimidazoles:

Pyrimido[1,2-a]benzimidazoles are another important class of fused heterocyclic compounds. Their synthesis can be achieved through the cyclocondensation of 2-aminobenzimidazole with various reagents, such as isoflavones or through one-pot three-component reactions. nih.govresearchgate.netrsc.org The synthesis of pyrimido[5',4':5,6]pyrido[1,2-a]benzimidazole derivatives has also been explored. igminresearch.com These compounds have been investigated for their potential as potent and orally active inhibitors of lymphocyte specific kinase (Lck). nih.gov

The following table summarizes the key synthetic strategies for these fused systems:

Fused SystemKey Starting MaterialsReaction Type
Pyrazolo[1,5-a]pyrimidines Aryl-substituted acetonitrile, hydrazine nih.gov; 5-aminopyrazole derivatives, β-dicarbonyl compounds nih.govCascade cyclization nih.gov; Cyclocondensation nih.govresearchgate.net
Thiazolo-pyrimidinones 2-aminothiazole, α,β-unsaturated ketones researchgate.net; 1,2,3,4-Tetrahydropyrimidine-2-thion, ethyl chloroacetate mdpi.comCyclocondensation researchgate.net
Pyrimido-benzimidazoles 2-aminobenzimidazole, isoflavones nih.gov; 1H-benzimidazol-2-amine, p-chloro or bromobenzaldehyde, malononitrile researchgate.netCyclocondensation nih.gov; One-pot three-component condensation researchgate.netrsc.org

Spectroscopic and Chromatographic Characterization Techniques in Pyrimidinone Research

Vibrational Spectroscopy for Structural Confirmation (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 6-amino-2-phenylpyrimidin-4(3H)-one and its derivatives reveals characteristic absorption bands that confirm its structure.

Key vibrational frequencies observed in the FT-IR spectra of aminopyrimidinone derivatives include N-H stretching vibrations of the primary amino group, typically appearing as two distinct bands. For some aminopyrimidines, these asymmetric and symmetric stretching vibrations are observed in the range of 3317–3325 cm⁻¹ and 3182–3185 cm⁻¹, respectively. ijirset.com The C=O stretching vibration of the pyrimidinone ring is another significant peak. Additionally, the C=N and C=C stretching vibrations within the pyrimidine (B1678525) and phenyl rings, as well as C-N stretching vibrations, further substantiate the compound's structure. researchgate.net The presence of these characteristic peaks provides strong evidence for the formation and structural integrity of the this compound scaffold.

Table 1: Characteristic FT-IR Absorption Bands for Aminopyrimidinone Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
Primary Amine (NH₂)Asymmetric & Symmetric Stretching3182 - 3325 ijirset.com
Carbonyl (C=O)Stretching~1690 - 1725 orientjchem.org
Imine (C=N)Stretching~1615 - 1644 orientjchem.orgrsc.org
Aromatic (C=C)Stretching~1404 - 1587 researchgate.netrsc.org
C-NStretching~1210 - 1384 researchgate.netorientjchem.org

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of this compound.

In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.0–8.0 ppm). The proton on the pyrimidine ring and the protons of the amino group will also show characteristic chemical shifts. For instance, in related aminopyrimidine structures, the amino group protons can appear as a broad singlet. rsc.org

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the pyrimidinone ring will have a characteristic downfield chemical shift. The carbons of the phenyl ring and the pyrimidine ring will also show distinct signals. For example, in similar pyrimidine derivatives, the C-5 carbon of the pyrimidine ring appears around δ 101.9 ppm. rsc.org The specific chemical shifts observed in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the structure of this compound. researchgate.netnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₀H₉N₃O, the expected molecular weight is approximately 187.20 g/mol . nih.govchemsrc.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.orgmdpi.com

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule will fragment in a predictable manner, and the analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the loss of the phenyl group or parts of the pyrimidine ring would result in characteristic fragment ions. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of pyrimidinone derivatives. bldpharm.com By using a suitable stationary and mobile phase, HPLC can separate the target compound from any impurities or starting materials, allowing for accurate quantification of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For pyrimidinone derivatives that are amenable to GC analysis, this technique provides both separation and identification of the components in a mixture. The gas chromatogram indicates the purity of the sample, while the mass spectrum of the eluted peak confirms the identity of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and can be employed for both qualitative and quantitative analysis. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions within the aromatic and heterocyclic ring systems. nih.gov

The position and intensity of these absorption bands can be influenced by the solvent polarity, providing insights into the photophysical properties of the molecule. rsc.org For instance, a change in solvent can lead to a shift in the absorption maximum (solvatochromism). nih.gov Furthermore, UV-Vis spectroscopy can be used for quantitative analysis by creating a calibration curve based on the absorbance of solutions of known concentrations, following the Beer-Lambert law.

Advanced Computational and Theoretical Investigations of 6 Amino 2 Phenylpyrimidin 4 3h One

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the quantum mechanical properties of molecules like 6-amino-2-phenylpyrimidin-4(3H)-one. By approximating the electron density of a system, DFT methods can accurately predict a wide range of molecular attributes.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical reactivity. nih.gov A smaller energy gap generally implies that the molecule can be more easily excited and is more chemically reactive. nih.gov

For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to determine the energies of the HOMO and LUMO. materialsciencejournal.orgresearchgate.netirjweb.com These calculations reveal that the distribution of electron density in the HOMO and LUMO is typically spread across the pyrimidine and phenyl rings, indicating that these regions are crucial for the molecule's electronic transitions and reactivity. The amino group also plays a significant role in the electronic properties, often contributing to the HOMO, thereby influencing the molecule's ability to donate electrons. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Pyrimidine Derivatives

Parameter Description Typical Calculated Values (Arbitrary Units)
EHOMO Energy of the Highest Occupied Molecular Orbital -6 to -7 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1 to -2 eV
Energy Gap (ΔE) ELUMO - EHOMO 4 to 5 eV

Note: The values presented are illustrative and can vary depending on the specific derivative and the level of theory used in the calculation.

Tautomeric Equilibria Studies

Pyrimidinones, including this compound, can exist in different tautomeric forms, primarily the keto (-C=O) and enol (-C-OH) forms. researchgate.netnih.gov Understanding the equilibrium between these tautomers is essential as it can significantly affect the molecule's chemical and biological activity. researchgate.net

Computational studies have shown that for many 4(3H)-pyrimidinone derivatives, the keto form is generally more stable than the enol form, both in the gas phase and in solution. researchgate.netresearchgate.net This preference is attributed to a combination of factors, including aromaticity and intramolecular hydrogen bonding. researchgate.net The presence of different substituents on the pyrimidine ring can influence the relative stability of the tautomers. For instance, in 2-amino-5,6-dimethylpyrimidin-4-one, both the 1H-keto and 3H-keto tautomers have been observed experimentally, highlighting the subtle energetic balance that can exist. nih.gov DFT calculations are instrumental in quantifying the energy differences between tautomers, providing insights into their relative populations at equilibrium. researchgate.net

Reactivity Indices (e.g., Global Chemical Reactivity Descriptors, GCRD)

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These indices are calculated using the energies of the HOMO and LUMO and provide a framework for comparing the reactivity of different molecules. researchgate.netresearchgate.net For this compound and its analogs, these calculations can predict their propensity to participate in various chemical reactions. For example, a high electrophilicity index suggests that the molecule will be a good electrophile.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

For this compound and related compounds, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. nih.gov For example, derivatives of aminopyrimidinol have been docked into the active site of Fibroblast Growth Factor Receptor 4 (FGFR4) to understand the structural basis for their inhibitory activity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein, which are crucial for binding affinity and selectivity. The results of docking studies can guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of a molecule and assess the stability of ligand-protein complexes over time. nih.govresearchgate.net

In the context of this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt in solution, which is important for its ability to bind to a target. nih.gov

These simulations provide valuable insights into the dynamic nature of ligand-receptor interactions that are not captured by static docking methods.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in modern drug discovery, providing insights into the structural features that are crucial for a molecule's therapeutic effect. For derivatives of this compound, QSAR studies help in understanding how modifications to the pyrimidine core affect their activity, thereby guiding the design of more potent and selective molecules.

2D and 3D QSAR Model Development

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for pyrimidine-based compounds to elucidate the structural requirements for their biological activities.

2D-QSAR: This approach correlates biological activity with 2D structural descriptors that can be calculated from the chemical structure alone. These descriptors can include physicochemical properties like molecular weight, logP, and molar refractivity, as well as topological indices that describe molecular shape and branching. For instance, in studies on dihydropyrimidinone derivatives, 2D-QSAR models have been developed to understand their inhibitory effects on enzymes like alkaline phosphatase. nih.govnih.gov These models often employ statistical methods such as Multiple Linear Regression (MLR) to create an equation that predicts the activity of new compounds. researchgate.net A successful 2D-QSAR model is characterized by strong statistical validation, including a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate the model's predictive power. nih.govnih.gov For example, a 2D-QSAR analysis on dihydropyrimidinone derivatives as potential anticancer agents yielded a model with an R² of 0.98 and a Q² of 0.97, demonstrating excellent predictivity. nih.gov

3D-QSAR: This advanced approach considers the three-dimensional conformation of the molecules and their interaction fields. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These techniques align a series of molecules and calculate their steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) around them. nih.govnih.govresearchgate.net The resulting data is then analyzed using Partial Least Squares (PLS) to build a model that relates these 3D fields to biological activity.

In a study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors, robust 3D-QSAR models were generated. nih.gov The CoMFA model showed strong predictive ability with a cross-validated q² of 0.802 and a non-cross-validated r² of 0.979. nih.gov The CoMSIA model was similarly predictive, with a q² of 0.799 and an r² of 0.982, highlighting the importance of electrostatic, hydrophobic, and hydrogen bond donor fields for inhibitory activity. nih.gov Another study on thieno[2,3-d]pyrimidin-4(3H)-ones as antihistaminic agents also produced significant CoMFA and CoMSIA models, which provided insights into the steric, electrostatic, hydrophobic, and hydrogen bond acceptor requirements for activity. nih.govresearchgate.net

The results from these models are often visualized as contour maps, which show regions in 3D space where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity. This visual feedback is invaluable for medicinal chemists to rationally design new derivatives with improved potency. nih.govresearchgate.net

Table 1: Statistical Parameters of 3D-QSAR Models for Pyrimidine Derivatives

Model q² (Cross-Validated) r² (Non-Cross-Validated) Key Influential Fields Reference
CoMFA (LSD1 Inhibitors) 0.802 0.979 Steric, Electrostatic nih.gov
CoMSIA (LSD1 Inhibitors) 0.799 0.982 Electrostatic, Hydrophobic, H-Bond Donor nih.gov
CoMFA (H1 Antagonists) 0.514 0.925 Steric, Electrostatic nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

Pharmacophore Model Development: For a series of active compounds like 2-phenylpyrimidine (B3000279) analogues, a pharmacophore model can be generated by aligning the molecules and identifying the common features responsible for their biological activity. nih.gov For example, a study on 2-phenylpyrimidine derivatives as selective PDE4B inhibitors led to the development of a five-point pharmacophore model. nih.gov This model, once validated, can serve two main purposes: it can be used to build a 3D-QSAR model or as a 3D query for virtual screening of large compound libraries. nih.gov The statistical significance of a pharmacophore-based 3D-QSAR model is assessed by its correlation coefficient (R²), cross-validation coefficient (Q²), and F value. A model for PDE4B inhibitors yielded an R² of 0.918 and a Q² of 0.852, indicating a robust and predictive model. nih.gov

Virtual Screening: Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. nih.govmdpi.com A validated pharmacophore model is an excellent tool for this purpose. The model is used as a filter to rapidly screen databases, such as the ZINC database, to identify "hits"—molecules that possess the required pharmacophoric features in the correct 3D orientation. mdpi.com

These initial hits are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein. mdpi.comnih.gov For example, in a search for novel FGFR4 inhibitors, covalent docking studies and a specific scoring function (LF VSscore) were used to rank compounds in a virtual screening context. nih.gov This process narrows down a vast library of compounds to a manageable number of promising candidates for synthesis and biological testing. The stability of the interaction between the top-ranked hits and the target can be further assessed using molecular dynamics simulations. researchgate.netnih.gov

Table 2: Example of a Pharmacophore Model for Pyrimidine-Related Compounds

Study Subject Pharmacophore Features Validation Application Reference
PDE4B Inhibitors (2-Phenylpyrimidines) Five-point model (details not specified) Generated a 3D-QSAR model with R²=0.918, Q²=0.852 Used for 3D-QSAR and proposed for virtual screening nih.gov

Biological Activity Research on 6 Amino 2 Phenylpyrimidin 4 3h One Derivatives in Vitro Studies

Antimicrobial Efficacy Investigations

The emergence of drug-resistant pathogens has necessitated the search for new antimicrobial agents. Pyrimidine (B1678525) derivatives have been explored as a promising class of compounds in this regard.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Numerous studies have evaluated the efficacy of 6-amino-2-phenylpyrimidin-4(3H)-one derivatives against a panel of pathogenic bacteria. These investigations have revealed that certain structural modifications to the pyrimidine core can lead to significant antibacterial activity.

Research has shown that various synthesized pyrimidine derivatives demonstrate notable activity against both Gram-positive and Gram-negative bacteria. For instance, a study on novel pyrimidine and pyrimidopyrimidine analogs found that several compounds exhibited strong antimicrobial effects against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli (Gram-negative) nih.gov. Similarly, another study reported that newly synthesized 2-amino-4,6-diarylpyrimidine derivatives showed significant zones of inhibition against bacteria when compared to the standard drug Sparfloxacin semanticscholar.orgut.ac.ir.

Thieno[2,3-d]pyrimidinedione derivatives have also been identified as potent agents, particularly against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE) nih.gov. In one study, two compounds from this class displayed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 mg/L against these resistant strains nih.gov. However, their activity against Gram-negative strains was generally moderate to weak nih.gov.

The table below summarizes the antibacterial activity of selected pyrimidine derivatives from various studies.

Bacterial Strain Compound/Derivative Class Observed Activity Reference
Staphylococcus aureusPyrimidopyrimidine analogsExcellent antimicrobial activity nih.gov
Bacillus subtilisPyrimidopyrimidine analogsExcellent antimicrobial activity nih.gov
Escherichia coliPyrimidopyrimidine analogsExcellent antimicrobial activity nih.gov
MRSA, VISA, VRSA, VREThieno[2,3-d]pyrimidinedionesPotent activity (MIC: 2–16 mg/L) nih.gov
Bacillus subtilis, Proteus vulgaris2-amino-4,6-diarylpyrimidinesSignificant zone of inhibition ut.ac.ir

Antifungal Activity Assessment

In addition to antibacterial properties, derivatives of this compound have been assessed for their potential to combat fungal infections.

Several synthesized compounds have shown promising activity against fungal species such as Candida albicans and Aspergillus flavus nih.gov. A study involving novel pyrido[2,3-d]pyrimidine derivatives demonstrated that certain compounds exhibited a good zone of inhibition against A. flavus and Aspergillus niger researchgate.net. Another series of 4-(4-(1H-tetrazole-1-yl) aryl)-6-phenylpyrimidine-2-amines also proved to be potent against various fungal strains, with some compounds showing better activity than the standard drugs researchgate.net.

Furthermore, research into 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds revealed excellent fungicidal activity against Botrytis cinerea, a common plant pathogen. Some of these derivatives showed higher activity than the commercial fungicides pyrimethanil and cyprodinil mdpi.com.

The table below presents findings on the antifungal activity of specific pyrimidine derivatives.

Fungal Strain Compound/Derivative Class Observed Activity Reference
Candida albicansPyrimidopyrimidine analogsExcellent antimicrobial activity nih.gov
Aspergillus flavusPyrimidopyrimidine analogsExcellent antimicrobial activity nih.gov
Aspergillus nigerPyrido[2,3-d]pyrimidinesGood zone of inhibition researchgate.net
Various Fungal Strains4-(1H-tetrazol-1-yl)phenyl-pyrimidinesPotent activity, exceeding standard drugs researchgate.net
Botrytis cinerea4-phenyl-6-trifluoromethyl-2-aminopyrimidinesHigher activity than pyrimethanil mdpi.com

Mechanistic Studies of Antimicrobial Action (e.g., impact on metabolic pathways, enzyme inhibition)

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. Research into pyrimidine derivatives has begun to shed light on their molecular targets. Docking studies on certain pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives suggest that they may act as DnaG inhibitors nih.govresearchgate.net. DnaG is a bacterial primase essential for DNA replication, making it a viable target for antibacterial agents. Inhibition of this enzyme would disrupt bacterial proliferation, leading to cell death. Further research is needed to fully elucidate the various mechanisms through which these compounds exert their antimicrobial effects.

Antineoplastic and Cytostatic Investigations

The pyrimidine scaffold is a core component of several established anticancer drugs, which has motivated extensive research into new pyrimidine derivatives as potential antineoplastic agents.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Derivatives of this compound have been tested against a wide array of human cancer cell lines, with many compounds demonstrating significant cytotoxic effects.

For example, a series of novel pyrimidine and pyrimidopyrimidine analogs were evaluated for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines nih.gov. The results indicated that some compounds exhibited high cytotoxic activities, with IC50 values comparable to the reference drug doxorubicin, while also showing good safety profiles against normal fibroblast cells nih.gov.

Another study focused on 6-amino-5-cyano-2-thiopyrimidine derivatives, which were found to be potent cytotoxic agents against human leukemia cell lines. One particular compound demonstrated significant activity against both HL60 and SR leukemia cells, with IC50 values of 0.14 µM and 0.19 µM, respectively nih.gov. Similarly, 3-methylenamino-4(3H)-quinazolone derivatives, which are structurally related, showed good cytotoxic activity against rhabdomyosarcoma (RD) and breast cancer (MDA-MB-231) cell lines nih.gov.

The table below summarizes the cytotoxic activity of various pyrimidine derivatives against different cancer cell lines.

Cancer Cell Line Compound/Derivative Class Observed Activity (IC50) Reference
HCT-116 (Colorectal)Pyrimidopyrimidine analogsHigh cytotoxicity, comparable to doxorubicin nih.gov
MCF-7 (Breast)Pyrimidopyrimidine analogsHigh cytotoxicity, comparable to doxorubicin nih.gov
HEPG-2 (Liver)Pyrimidopyrimidine analogsHigh cytotoxicity, comparable to doxorubicin nih.gov
HL60 (Leukemia)6-amino-5-cyano-2-thiopyrimidines0.14 µM nih.gov
SR (Leukemia)6-amino-5-cyano-2-thiopyrimidines0.19 µM nih.gov
MDA-MB-231 (Breast)3-methylenamino-4(3H)-quinazolones8.79 µM - 10.62 µM nih.gov
Hep3B (Liver)aminodimethylpyrimidinol derivativesStrong anti-proliferative activity researchgate.netnih.gov

Elucidation of Molecular Mechanisms of Anticancer Action (e.g., kinase inhibition, DNA synthesis modulation)

Research into the molecular mechanisms of these compounds reveals that their anticancer effects are often multifactorial, involving the inhibition of key cellular processes required for cancer cell survival and proliferation.

A primary mechanism of action for many pyrimidine derivatives is enzyme inhibition, particularly targeting kinases . Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. By inhibiting specific kinases involved in cancer progression, these compounds can disrupt these pathways, leading to the suppression of cell proliferation and the induction of apoptosis (programmed cell death) . For instance, certain 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma researchgate.netnih.gov.

Studies on 6-amino-5-cyano-2-thiopyrimidine derivatives have shown that their cytotoxic effects are mediated through the induction of apoptosis. This was confirmed by the activation of key apoptotic proteins such as caspase 3, Bax, and p53, along with the suppression of the anti-apoptotic protein Bcl-2 nih.gov. Furthermore, some pyrimidine compounds have been observed to cause cell cycle arrest, preventing cancer cells from completing the division process. For example, certain derivatives induced cell cycle arrest at the G2/M phase, which is a critical checkpoint before mitosis nih.gov.

Antiviral Efficacy Studies

Derivatives of the pyrimidine core structure have been investigated for their ability to combat various viral pathogens. Research has focused on their capacity to inhibit viral replication and elucidated the underlying mechanisms of their antiviral action.

Inhibition of Viral Replication (e.g., HIV-1, SARS-CoV-2 MPro)

While direct studies on this compound derivatives are specific, the broader class of pyrimidine and related heterocyclic derivatives has shown promising antiviral activities. For instance, 6-phenylthiouracil derivatives, which are structurally similar to the pyrimidinone series, have demonstrated highly potent and selective inhibition of HIV-1 replication in vitro nih.gov. Further research into related structures, such as 6-aminoquinolones, has identified compounds that effectively inhibit HIV replication in various cell lines, including MT-4, PBMCs, and CEM cells nih.gov. Some of these derivatives were found to be effective at concentrations in the low microgram per milliliter range nih.gov.

In the context of coronaviruses, the main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development nih.govmdpi.comuni-mainz.de. While specific data on this compound derivatives targeting Mpro is emerging, related pyrimidine compounds have been explored. For example, novel pyrimidine thioglycosides have been synthesized and evaluated as antiviral agents against SARS-CoV-2 nih.gov. In vitro screening of various compound libraries has led to the identification of numerous Mpro inhibitors, demonstrating the viability of targeting this enzyme to halt viral proliferation nih.govmdpi.commdpi.com.

Mechanism of Antiviral Action

The mechanisms through which these pyrimidine-based compounds exert their antiviral effects are multifaceted. For anti-HIV activity, several distinct mechanisms have been identified for related structures. The 6-phenylthiouracil derivatives are noted as reverse transcriptase inhibitors, targeting a key enzyme in the HIV-1 life cycle nih.gov. In contrast, studies on potent 6-aminoquinolone derivatives revealed a different mechanism. Time-of-addition experiments confirmed that these compounds act at a post-integration step, specifically by inhibiting the Tat-mediated transcription of the viral genome, which is essential for HIV-1 replication nih.gov.

For SARS-CoV-2, the primary mechanism of action for many developmental inhibitors is the blockade of essential viral enzymes. Inhibition of the main protease (Mpro) prevents the cleavage of viral polyproteins, a crucial step in producing functional proteins necessary for viral replication nih.govmdpi.comnih.gov. Another key target is the RNA-dependent RNA polymerase (RdRp), and nucleoside analogues like favipiravir (a pyrazine derivative) work by being incorporated into the growing viral RNA chain, thereby terminating synthesis frontiersin.org. The inhibition of these enzymes effectively stops the virus from multiplying within host cells.

Anti-inflammatory and Analgesic Potential

Derivatives of pyrimidine have been a significant focus of research for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

In Vitro Cyclooxygenase (COX) Enzyme Inhibition

A number of studies have demonstrated that pyrimidine derivatives can act as potent and selective inhibitors of the COX-2 isoenzyme. The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors nih.gov.

In one study, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and evaluated. In vitro enzymatic assays revealed that a significant number of these compounds exhibited a strong suppressive effect against COX-2, with minimal interaction with the COX-1 enzyme nih.gov. Another investigation into different pyrimidine derivatives, identified as L1 and L2, also showed high selectivity towards COX-2. Their inhibitory activity was found to be comparable to the reference drug meloxicam and superior to piroxicam in inhibiting the COX-2 isoform mdpi.comfrontiersin.org. This selectivity is often attributed to the larger binding pocket in the active site of the COX-2 enzyme compared to COX-1 mdpi.com.

The table below summarizes the in vitro COX inhibitory activity for selected pyrimidine derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference Drug
L1 >1000.20>500Meloxicam
L2 17.80.2280.9Meloxicam
Piroxicam 1.83.50.51-
Meloxicam 1.00.25.0-

This table is interactive. Data sourced from studies on pyrimidine derivatives L1 and L2. mdpi.comfrontiersin.org

Assessment of Anti-inflammatory Pathways

The anti-inflammatory effects of pyrimidines are linked to their ability to inhibit the expression and activity of key inflammatory mediators core.ac.uk. Beyond direct COX inhibition, research has explored their impact on other inflammatory pathways. For example, certain pyrimidine derivatives have been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated human leukemia monocytic cells (THP-1) in a dose-dependent manner frontiersin.org. This indicates an ability to interfere with inflammatory processes at a cellular level. Another method used to assess in vitro anti-inflammatory activity is the membrane stabilization or anti-hemolytic activity assay, which some pyrimidine derivatives have shown strong effects in nih.gov. These findings suggest that the anti-inflammatory potential of these compounds extends beyond simple enzyme inhibition to broader modulation of immune responses.

Antioxidant Capacity Evaluations

Oxidative stress is implicated in numerous pathological conditions, and compounds with antioxidant properties are of significant interest. Pyrimidine derivatives have been evaluated for their ability to counteract oxidative processes.

In vitro assays have confirmed the antioxidant potential of this chemical class. Studies on certain pyrimidine derivatives demonstrated an ability to reduce levels of reactive oxygen species (ROS) in an inflammatory cell model, confirming their antioxidant properties mdpi.comfrontiersin.org. The antioxidant activity is often evaluated by measuring the percentage of free radical scavenging nih.gov. Commonly used in vitro methods for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay, and the Oxygen Radical Absorbance Capacity (ORAC) method nih.gov. Research has shown that specific pyrimidine derivatives can exhibit strong antioxidant effects, attributed to their chemical structure and ability to donate hydrogen atoms or electrons to neutralize free radicals nih.govfrontiersin.org.

Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)

The capacity of a compound to act as an antioxidant is frequently evaluated by its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common methods used for this purpose. nih.govmdpi.com This assay relies on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the DPPH radical, a stable free radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. nih.govsemanticscholar.org The effectiveness of the antioxidant is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

Several studies have investigated the DPPH radical scavenging activity of various pyrimidine derivatives. For instance, novel pyrimidine acrylamides derived from 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one demonstrated moderate antioxidant activity in the DPPH assay. mdpi.com One derivative, (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, showed the highest activity at 82%, while another, the pyrimidine derivative of 3-(2-thienyl)acrylic acid, exhibited 78% activity. mdpi.com In another study, a series of 4,6-bisaryl-pyrimidin-2-amine derivatives were evaluated, with some compounds showing potent activity due to the presence of electron-withdrawing groups like -Cl and -Br. nih.gov

Beyond the DPPH assay, other methods are employed to assess the scavenging of different types of radicals. These include assays for nitric oxide, hydrogen peroxide (H₂O₂), and superoxide radicals. nih.govrasayanjournal.co.in For example, 6-amino-5-cyano-4-substituted-2-(hydroxy/mercapto)pyrimidine derivatives were screened for their hydrogen peroxide and nitric oxide scavenging activities. Compounds with an additional hydroxyl group on the phenyl ring were found to be particularly potent. Similarly, certain pyrimidine derivatives synthesized from chalcones were evaluated for their ability to scavenge DPPH, nitric oxide, and superoxide radicals. rasayanjournal.co.in The results from these diverse assays provide a broader understanding of the antioxidant profile of these pyrimidine derivatives.

Table 1: In Vitro Radical Scavenging Activity of Selected Pyrimidine Derivatives

Compound/Derivative SeriesAssay TypeKey FindingsReference
Pyrimidine acrylamides from 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-oneDPPHCompound 7 (derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid) showed the highest activity (82%). Compound 5 (derivative of 3-(2-thienyl)acrylic acid) showed 78% activity. mdpi.com
Spiro pyrrolo[3,4-d]pyrimidine derivativesDPPHCompound 11 exhibited strong antioxidant activity with an IC50 value of 33.0 µg/mL. Compound 6 had moderate activity with an IC50 of 94.04 µg/mL. nih.gov
4,6-bisaryl-pyrimidin-2-amine derivativesNitric Oxide & Hydrogen Peroxide ScavengingCompound 5d showed potent activity in the nitric oxide assay (IC50 = 0.019 mol/lit), while compound 5e was potent in the hydrogen peroxide assay (IC50 = 0.020 mol/lit). nih.gov
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate estersDPPH & H₂O₂ ScavengingCompound 3c was the most potent in the DPPH assay with an IC50 of 0.6 mg/mL. All compounds were weak H₂O₂ scavengers. nih.gov
6-Amino-5-cyano-4-substituted-2-(hydroxy/mercapto)pyrimidinesNitric Oxide & Hydrogen Peroxide ScavengingCompounds 1c and 1h, which have an additional hydroxyl group on the phenyl ring, were the most potent in the series.

Investigation of Antioxidant Mechanisms

Understanding the mechanism by which a compound exerts its antioxidant effect is fundamental. For pyrimidine derivatives, a primary proposed mechanism is their ability to act as hydrogen or electron donors to neutralize free radicals. nih.govmdpi.com The DPPH assay, for example, directly measures the hydrogen-donating capacity of the tested molecules. nih.gov The process involves the antioxidant reducing the DPPH radical to its non-radical form. nih.gov

Beyond direct radical scavenging, some derivatives of this compound exhibit antioxidant activity through other pathways, such as the inhibition of enzymes involved in oxidative processes and the prevention of lipid peroxidation. mdpi.comnih.gov

Inhibition of Lipid Peroxidation: Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, causing cellular damage. Some pyrimidine derivatives have been shown to inhibit this process. For instance, certain novel pyrimidine acrylamide hybrids were found to have moderate to good potential to inhibit lipid peroxidation induced by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). mdpi.com Similarly, pyrido[2,3-d]pyrimidine derivatives have been shown to strongly inhibit lipid peroxidation. nih.gov

Enzyme Inhibition: Another important antioxidant mechanism is the inhibition of pro-oxidant enzymes. Lipoxygenases (LOX) are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Several pyrimidine derivatives have been identified as potent inhibitors of lipoxygenase. mdpi.comnih.gov For example, out of nine tested pyrimidine acrylamide hybrids, two were identified as highly potent lipoxygenase inhibitors, with IC50 values of 10.7 µM and 1.1 µM, respectively. mdpi.com

These findings suggest that the antioxidant activity of this compound derivatives is multifaceted, involving not only the direct scavenging of free radicals but also the modulation of biological pathways that contribute to oxidative stress.

Table 2: Investigated Antioxidant Mechanisms for Pyrimidine Derivatives

MechanismDescriptionSupporting Evidence/AssayReference
Hydrogen/Electron DonationDirect neutralization of free radicals by donating a hydrogen atom or an electron.DPPH radical scavenging assay measures this capacity. nih.gov
Inhibition of Lipid PeroxidationPrevention of the oxidative degradation of lipids in cell membranes.AAPH-induced linoleic acid peroxidation assay. mdpi.comnih.gov
Lipoxygenase (LOX) InhibitionInhibition of the lipoxygenase enzyme, which is involved in inflammatory and oxidative pathways.In vitro soybean lipoxygenase inhibition assay. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Drug Design Principles for Pyrimidinone Derivatives

Correlating Structural Features with Biological Activities

Structure-Activity Relationship (SAR) studies systematically investigate how modifications to a molecule's structure affect its biological efficacy. For pyrimidinone derivatives, SAR exploration has been pivotal in optimizing their activity against various biological targets, including enzymes and receptors.

Research into a series of pyrimidinone-based inhibitors of adenylyl cyclase 1 (AC1), an enzyme implicated in chronic pain, has yielded detailed SAR insights. nih.govacs.orgresearchgate.net An initial hit compound, a pyrazolylpyrimidinone, demonstrated a cellular IC₅₀ of 1.4 μM against AC1. nih.gov Subsequent modifications to the phenyl ring at the 2-position of the pyrimidinone core led to significant variations in potency. For instance, removing a fluorine atom from the phenyl ring to create the unsubstituted phenyl derivative resulted in a slight decrease in potency (IC₅₀ of 2.4 μM). nih.gov

Further exploration of the phenyl ring substituents revealed that the position and nature of the substituent are critical. The addition of a phenyl group at the meta-position of the primary phenyl ring yielded the most potent AC1 inhibitor in the series, with an IC₅₀ value of 0.25 μM. nih.gov Conversely, moving the phenyl substituent to the para-position diminished the potency threefold. nih.gov This suggests that increased lipophilic bulk is generally favorable for AC1 activity, especially at the meta-position, while it is less tolerated at the para-position. nih.gov These studies have produced analogs with cellular IC₅₀ values as low as 0.25 μM and selectivity against the related AC8 isoform. acs.orgchemrxiv.org

Similarly, SAR studies on 4-amino-2-phenylpyrimidine derivatives as agonists for G-protein coupled receptor 119 (GPR119) have been conducted to identify potent compounds for improving glucose tolerance. nih.gov In another context, the design of inhibitors for the ATP-binding cassette transporter G2 (ABCG2), which is involved in multidrug resistance, utilized 6-substituted 4-anilino-2-phenylpyrimidines. nih.gov These studies highlight that while substitutions can enhance desired activity, they may also introduce other effects, such as increased general toxicity. nih.gov

The versatility of the pyrimidinone scaffold is further demonstrated in its application as selective cyclooxygenase-2 (COX-2) inhibitors. A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives showed strong suppressive effects against COX-2. nih.gov

The following table summarizes key SAR findings for pyrimidinone derivatives against AC1:

Compound/DerivativeModificationTargetActivity (IC₅₀)Source
Hit Compound 1 PyrazolylpyrimidinoneAC11.4 µM nih.gov
Derivative 6 Unsubstituted PhenylAC12.4 µM nih.gov
Derivative 26 meta-Phenyl substituentAC10.25 µM nih.gov
Derivative 27 para-Phenyl substituentAC1~0.75 µM nih.gov

This table is interactive. You can sort and filter the data.

Identification of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these key elements is a cornerstone of drug design. For pyrimidinone derivatives, the pharmacophore typically consists of a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

The pyrimidinone ring itself is a critical pharmacophoric feature. The carbonyl group at position 4 and the amino group at position 6 frequently act as hydrogen bond acceptors and donors, respectively. researchgate.net These groups often form crucial interactions with amino acid residues in the active site of the target protein. For example, in studies of corticotropin-releasing factor 1 (CRF1) receptor antagonists, pharmacophore models for related pyrazinones included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov

The 2-phenyl group is another key element, contributing to the hydrophobic and aromatic interactions that anchor the molecule within the binding pocket. researchgate.net The substituents on this phenyl ring can be modified to fine-tune these interactions and improve binding affinity and selectivity. nih.gov

The general pharmacophore model for pyrimidinone-based inhibitors can be summarized as follows:

A Hydrogen Bond Donor (HBD): Often the amino group at the C6 position. researchgate.netresearchgate.net

A Hydrogen Bond Acceptor (HBA): Typically the carbonyl oxygen at the C4 position. nih.govresearchgate.net

Aromatic/Hydrophobic Region: Provided by the phenyl ring at the C2 position, which engages in hydrophobic interactions. nih.govresearchgate.net

In the context of P2Y12 receptor antagonists, the 6-amino-2-mercapto-3H-pyrimidin-4-one scaffold itself is considered a simplified combination of two known antagonists, indicating its core importance as a pharmacophoric base for activity. nih.gov

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design leverages the understanding of SAR and pharmacophoric elements to create molecules with improved therapeutic properties. This often involves structure-based drug design, where knowledge of the three-dimensional structure of the target protein is used to guide modifications. nih.govdoi.org

A prominent strategy is the optimization of a "hit" compound identified from high-throughput screening. For the AC1 inhibitors, researchers started with a pyrazolyl-pyrimidinone hit and synthesized 36 analogs to systematically improve potency and selectivity over the closely related AC8 isoform, which is involved in learning and memory. researchgate.netchemrxiv.org This approach successfully balanced potency enhancements with the need for improved drug-like physicochemical properties. nih.govacs.org

Another powerful strategy involves exploiting specific features of the target's binding site. Docking studies of potent ABCG2 inhibitors revealed a potential second binding pocket. nih.gov This led to the rational design and synthesis of a series of 6-substituted 4-anilino-2-phenylpyrimidines specifically to interact with this sub-pocket, aiming to increase inhibitory activity. nih.gov

Similarly, in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma, a novel series of aminodimethylpyrimidinol derivatives were designed and synthesized. researchgate.net Molecular docking studies were used extensively to elucidate the SAR and guide the design of compounds with high selectivity for FGFR4 over other FGFR isoforms. researchgate.net This effort led to the discovery of a compound with 8-fold higher selectivity for FGFR4 compared to the reference compound, BLU9931, and potent anti-proliferative activity. researchgate.net

Identify a hit compound or scaffold.

Use SAR and computational methods like molecular docking to understand the key interactions with the target.

Design and synthesize new derivatives with targeted modifications to enhance these interactions and improve physicochemical properties.

Evaluate the new compounds for potency, selectivity, and other drug-like properties, feeding the results back into the design cycle.

Future Directions and Emerging Research Avenues for 6 Amino 2 Phenylpyrimidin 4 3h One

Exploration of Novel Synthetic Methodologies

The creation of diverse libraries of 6-amino-2-phenylpyrimidin-4(3H)-one derivatives hinges on the development of innovative and efficient synthetic strategies. While traditional methods are reliable, future research is geared towards greener, faster, and more versatile approaches.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and increase yields, facilitating the rapid generation of compound libraries for screening.

Green Chemistry: A focus on environmentally benign methods is paramount. This involves using safer solvents (like water), developing recyclable catalysts, and reducing energy consumption to make the synthesis more sustainable.

Novel Hybrid Compounds: Research has shown success in creating hybrid molecules by linking pyrimidinone scaffolds with other pharmacologically active moieties, such as coumarins or pyrazoles, to develop dual-target inhibitors. sci-hub.se For instance, pyrazolo[3,4-d] pyrimidinone-rivastigmine hybrids have been synthesized as potential treatments for Alzheimer's disease. sci-hub.se

Table 1: Emerging Synthetic Methodologies and Their Advantages

Methodology Primary Advantages Relevance to this compound
Microwave-Assisted Synthesis Increased reaction rates, higher yields, improved purity. Enables rapid library synthesis for screening campaigns.
Multi-Component Reactions Reduced number of synthetic steps, lower waste, increased molecular diversity. Efficiently generates structurally complex analogues.
Green Chemistry Approaches Reduced environmental impact, increased safety, sustainability. Aligns synthesis with modern environmental standards.

| Hybrid Molecule Synthesis | Potential for dual-target activity, novel mechanisms of action. | Creates innovative compounds with potentially synergistic effects. sci-hub.se |

Advanced Computational Approaches for Predictive Modeling

Computational modeling has become a critical component of modern drug discovery, allowing researchers to predict the properties and activities of molecules before they are synthesized. semanticscholar.org For this compound and its analogues, these in silico methods are crucial for rational drug design.

Future computational efforts will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR and 3D-pharmacophore modeling are used to build models that correlate a compound's structure with its biological activity, helping to predict the potency of new designs. nih.gov

Molecular Docking: These simulations predict how a molecule binds to a biological target, such as an enzyme or receptor. semanticscholar.org Studies on pyrimidine (B1678525) analogues use docking to predict binding energy and interactions with key residues in target proteins like the Epidermal Growth Factor Receptor (EGFR). semanticscholar.orgresearchgate.net

ADME/Tox Prediction: In silico tools like Swiss-ADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of new compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. semanticscholar.orgresearchgate.net

Machine Learning and AI: Data-driven machine learning models are being developed to predict the antiproliferative activity of diverse pyrimidine derivatives, demonstrating the potential to guide the design of new, more potent compounds. mdpi.com

Table 2: Computational Tools in Pyrimidinone Research

Computational Method Application in Drug Discovery Example of Use
Molecular Docking Predicts binding affinity and orientation of a ligand to a target protein. Simulating the interaction of pyrimidine analogues with the EGFR kinase domain. semanticscholar.org
QSAR Establishes a mathematical relationship between chemical structure and biological activity. Developing models to predict the analgesic properties of fused pyrimidinones. nih.gov
ADME/Tox Profiling Assesses drug-likeness and potential toxicity in silico. Predicting GI absorption and metabolic enzyme inhibition for designed compounds. semanticscholar.org

| Molecular Dynamics | Simulates the movement of atoms and molecules to study protein stability and ligand binding. | Used for energy-based optimization of protein structures before docking. researchgate.net |

Discovery of New Biological Targets and Mechanisms

While pyrimidine derivatives are well-known for a wide array of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—a key future direction is the identification of novel cellular targets. mdpi.comnih.gov The versatility of the this compound scaffold makes it a promising candidate for interacting with a variety of biological systems.

Emerging research avenues include:

Broad-Spectrum Screening: Testing libraries of pyrimidinone derivatives against diverse panels of kinases, enzymes, and receptors to uncover unexpected biological activities. mdpi.com

Repurposing: Investigating known pyrimidinone compounds for new therapeutic applications beyond their original intended use.

Mechanism of Action Studies: Moving beyond simple target inhibition to understand the downstream effects on cellular signaling pathways. This can involve detailed studies on apoptosis induction, where pyrimidinone derivatives have been shown to modulate levels of proteins like p53, Bax, and Bcl-2. researchgate.net

Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets, which is becoming an attractive strategy in cancer therapy to overcome resistance and improve efficacy. researchgate.net

Integration with High-Throughput Screening for Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify "hits"—molecules that show activity against a biological target. creative-biostructure.comthermofisher.com Integrating libraries of this compound derivatives into HTS campaigns is a logical step to accelerate the discovery of new drug leads.

The process typically involves several stages:

Library Design and Synthesis: Creating a diverse chemical library of this compound analogues. These libraries are designed to cover a broad chemical space to increase the chances of finding a hit. thermofisher.com

Assay Development: Developing robust and sensitive biochemical or cell-based assays suitable for an automated, high-throughput format. creative-biostructure.com

Primary Screening: Screening the entire compound library at a single concentration to identify initial hits. HTS campaigns can identify hundreds of hits from libraries containing tens of thousands of compounds. acs.org

Hit Confirmation and Triage: Re-testing the initial hits in dose-response experiments to confirm their activity and rule out false positives. acs.org

Hit-to-Lead Optimization: The confirmed hits serve as the starting point for medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. thermofisher.com

Virtual screening is often used in conjunction with HTS to pre-filter large compound databases, making the experimental screening process more efficient and cost-effective. creative-biostructure.comnih.gov This integrated approach, combining computational pre-selection with experimental HTS, represents a powerful strategy for identifying novel and potent drug candidates from the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 6-amino-2-phenylpyrimidin-4(3H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, methylation of thiolated pyrimidinone intermediates (e.g., 6-methyl-2-thiopyrimidin-4(3H)-one) using dimethyl sulfate or methyl iodide under basic conditions (K₂CO₃/EtOH or MeONa/MeOH) yields key intermediates . Subsequent reactions with aromatic amines at elevated temperatures (140°C) produce substituted derivatives. Structural confirmation relies on ¹H NMR spectroscopy , elemental analysis , and chromatomass spectrometry to verify purity and molecular composition .

Q. How is the crystalline structure of this compound derivatives validated?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. For nitro-substituted analogs, XRD data reveal bond angles (e.g., N3–C1–N2 = 121.65°) and confirm planarity of the pyrimidinone ring, critical for stability and reactivity . Complementary techniques like IR spectroscopy and melting point analysis are used to confirm functional groups and purity .

Q. What pharmacological activities are associated with this compound derivatives?

  • Methodological Answer : Derivatives exhibit anticonvulsant activity, influenced by substituents on the phenyl ring. For example, electron-withdrawing groups (e.g., -Br, -CF₃) enhance activity by modulating receptor binding. Biological evaluation involves in vivo seizure models (e.g., maximal electroshock test) and in vitro receptor assays to quantify potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Optimization involves adjusting solvent systems, temperature, and catalysts. For nitration reactions, using 72–82% sulfuric acid with controlled NOx levels improves regioselectivity and yield . A comparative table of synthetic methods is provided below:
ReagentSolventTemp (°C)Yield (%)Reference
Dimethyl sulfateEtOH/K₂CO₃8085–90
Methyl iodideMeOH/MeONa6075–80
HNO₃/H₂SO₄H₂SO₄ (82%)2570

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer : Contradictions often arise from substituent effects or assay variability. For example, -OMe groups may show conflicting anticonvulsant results due to metabolic instability. To resolve this:
  • Perform dose-response studies to establish therapeutic windows.
  • Use molecular docking to compare binding affinities across derivatives (e.g., interactions with GABA receptors) .
  • Validate findings with knockout animal models to isolate target pathways .

Q. What computational strategies predict the mechanism of action for this compound analogs?

  • Methodological Answer : Molecular docking and MD simulations are used to study interactions with biological targets. For instance, docking studies on pyrido[4,3-d]pyrimidin-4(1H)-one derivatives reveal hydrogen bonding with kinase active sites (e.g., C=O···Lys101 interactions) . Advanced tools like AutoDock Vina and Schrödinger Suite quantify binding energies and validate hypotheses from experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.